molecular formula C7H17Br2N B586049 7-Bromoheptan-1-amine hydrobromide CAS No. 1082678-45-2

7-Bromoheptan-1-amine hydrobromide

Cat. No.: B586049
CAS No.: 1082678-45-2
M. Wt: 275.028
InChI Key: VTNNWOAGUQLSHH-UHFFFAOYSA-N
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Description

7-Bromoheptan-1-amine hydrobromide ( 1082678-45-2) is a bromoamine salt that serves as a versatile building block and useful synthetic intermediate in organic chemistry and drug discovery research . The compound has a molecular formula of C 7 H 17 Br 2 N and a molecular weight of 275.03 g/mol . Its free base form is 7-Bromoheptan-1-amine (CAS 452274-41-8) . As an alkylating agent, this compound features a reactive bromo group on a seven-carbon alkyl chain, making it a key precursor for the synthesis of more complex molecules through nucleophilic substitution reactions, such as the preparation of amines and heterocycles. Researchers are advised to handle this material with care. It should be stored in a refrigerator at 2-8°C and is classified with the hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromoheptan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BrN.BrH/c8-6-4-2-1-3-5-7-9;/h1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNNWOAGUQLSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoheptan-1-amine hydrobromide typically involves the bromination of heptan-1-amine. One common method is as follows:

    Starting Material: Heptan-1-amine.

    Bromination: The heptan-1-amine is reacted with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is typically carried out at room temperature.

    Formation of Hydrobromide Salt: The resulting 7-Bromoheptan-1-amine is then treated with hydrobromic acid (HBr) to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: 7-Bromoheptan-1-amine hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to heptan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

    Substitution: Formation of heptan-1-ol, heptanenitrile, or substituted amines.

    Reduction: Formation of heptan-1-amine.

    Oxidation: Formation of heptanal or heptanoic acid.

Scientific Research Applications

7-Bromoheptan-1-amine hydrobromide is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromoheptan-1-amine hydrobromide involves its reactivity as a brominated amine. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. In biological systems, it may interact with enzymes or receptors, altering their function or activity.

Comparison with Similar Compounds

Chain Length and Reactivity

  • This compound ’s extended seven-carbon chain enhances lipophilicity compared to shorter analogs like 4-bromo-N-methylbutan-1-amine hydrobromide (4 carbons) . This property may influence its utility in drug delivery systems or surfactant design.
  • The terminal bromine atom facilitates nucleophilic substitution reactions (e.g., Suzuki coupling), making it a versatile intermediate for pharmaceuticals or polymers .

Pharmaceutical Hydrobromide Salts

  • Eletriptan hydrobromide and dextromethorphan hydrobromide demonstrate the pharmaceutical relevance of hydrobromide salts. These compounds leverage the HBr salt for improved solubility and bioavailability. For instance, eletriptan hydrobromide is water-soluble and targets serotonin receptors for migraine relief , while dextromethorphan hydrobromide modulates NMDA receptors in depression therapy .
  • In contrast, This compound lacks documented therapeutic use but shares the hydrobromide salt’s stability advantages in synthetic applications.

Aromatic vs. Aliphatic Bromides

  • Pyridine hydrobromide (C₅H₆BrN) exemplifies a simple aromatic bromide with a planar structure, often used as a catalyst or acid scavenger . Its reactivity differs markedly from aliphatic bromides like this compound, which undergo alkylation or amination reactions.

Biological Activity

7-Bromoheptan-1-amine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. As a derivative of heptanamine, this compound may exhibit various pharmacological effects, making it a candidate for further research in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting relevant case studies, research findings, and data tables.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₁₇Br₂N
  • Molecular Weight: 275.02 g/mol
  • CAS Number: 1082678-45-2

Physical Properties:

  • Appearance: Solid
  • Purity: 95%
  • Storage Conditions: Inert atmosphere at room temperature .

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological systems. This compound is expected to influence cellular mechanisms due to its amine functional group and bromine substituent, which can modify its reactivity and binding affinity.

The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, similar compounds have been studied for their roles in modulating neurotransmitter systems and cellular signaling pathways. The presence of the bromine atom may enhance lipophilicity, potentially affecting membrane permeability and receptor interactions.

Case Studies and Experimental Data

  • Antitumor Activity:
    • A study evaluating the effects of brominated amines on cancer cell lines indicated that compounds with similar structures could inhibit cell proliferation and induce apoptosis. While specific data on this compound is limited, the structural similarities suggest potential antitumor properties .
  • Neurotransmitter Modulation:
    • Compounds like 7-bromoheptan-1-amine have been investigated for their ability to interact with neurotransmitter receptors, particularly in the central nervous system. The potential for this compound to act as a modulator of monoamines (e.g., dopamine, serotonin) could be significant for therapeutic applications in mood disorders .
  • Toxicological Profile:
    • Safety data indicate that this compound may cause skin and eye irritation upon exposure. Long-term exposure effects are not well-documented, necessitating further toxicological assessments .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
7-Bromoheptan-1-aminePotential antitumor activity ,
1-Heptanol, 7-bromoNeurotransmitter modulation
General Brominated AminesCytotoxicity in cancer cell lines

Q & A

What are the recommended methods for synthesizing 7-Bromoheptan-1-amine hydrobromide with high purity?

To synthesize this compound with high purity, begin with a bromoalkylation reaction of heptane-1-amine using hydrobromic acid under controlled anhydrous conditions. Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, followed by recrystallization in ethanol to remove residual solvents. Monitor purity via thin-layer chromatography (TLC) and confirm using 1^1H NMR and elemental analysis. Ensure inert atmospheres during synthesis to prevent oxidation of the amine group .

How can researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the presence of the heptyl chain, bromine substitution, and amine proton environments.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>98%).
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Br) within ±0.3% of theoretical values.
    Cross-reference data with literature spectra and crystallographic databases for structural validation .

How should researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?

Adopt a factorial design approach to evaluate variables such as solvent polarity (DMF vs. THF), temperature (25–80°C), and nucleophile concentration. Use kinetic studies (e.g., UV-Vis monitoring of bromide release) to determine rate constants. Include control experiments (e.g., without nucleophiles) to isolate side reactions. Analyze products via GC-MS to identify competing elimination pathways. This systematic design minimizes confounding variables and identifies optimal reaction conditions .

What strategies are effective in resolving contradictions between experimental data and theoretical predictions for reactions involving this compound?

First, verify experimental reproducibility and instrument calibration. Cross-check computational models (e.g., DFT calculations of transition states) with isotopic labeling experiments (e.g., 15^{15}N-labeled amine) to validate mechanistic assumptions. Reconcile discrepancies by revisiting the theoretical framework (e.g., solvent effects in continuum models) and adjusting parameters like dielectric constants. Publish null results to contribute to collective knowledge .

How can computational chemistry methods be integrated with experimental studies to predict the behavior of this compound in complex reaction systems?

Combine molecular dynamics (MD) simulations with experimental kinetics to model solvent interactions and reaction pathways. Use density functional theory (DFT) to predict regioselectivity in alkylation reactions. Validate computational predictions with spectroscopic intermediates (e.g., IR monitoring of transient species). Tools like COMSOL Multiphysics can simulate mass transfer limitations in heterogeneous systems .

What are the key considerations for ensuring the stability of this compound during storage and experimental use?

Store the compound in amber vials under argon at –20°C to prevent photolytic degradation and moisture absorption. Pre-dry solvents (e.g., molecular sieves in THF) for reactions. Monitor decomposition via periodic NMR checks for amine oxidation (e.g., formation of nitro compounds) or Br^- release via ion chromatography .

What theoretical frameworks are most applicable for guiding mechanistic studies of reactions involving this compound?

Link experiments to quantum mechanical frameworks (e.g., Marcus theory for electron transfer) or transition state theory for SN2 reactions. Use frontier molecular orbital (FMO) analysis to predict nucleophilic attack sites. Epistemological alignment—ensuring computational models reflect experimental observables—is critical for mechanistic validation .

Which analytical techniques are optimal for quantifying byproducts in reactions utilizing this compound?

Employ GC-MS with electron ionization (EI) for volatile byproducts and LC-MS (ESI+) for polar intermediates. Use internal standards (e.g., deuterated analogs) for quantification. For halogenated byproducts, inductively coupled plasma mass spectrometry (ICP-MS) can detect trace Br^- contamination .

How can researchers employ chemoinformatics tools to explore structure-activity relationships of derivatives synthesized from this compound?

Leverage databases like PubChem and Reaxys to curate analogs. Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and Hammett constants. Validate predictions with in vitro assays (e.g., enzyme inhibition). Use cheminformatics platforms (e.g., RDKit) to automate virtual screening .

What methodological approaches are recommended for studying the environmental fate of this compound in ecological systems?

Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) with LC-MS monitoring. Use microcosm studies to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna). Model environmental persistence via EPI Suite software, integrating experimental half-life data for soil and water compartments .

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